molecular formula C14H19NO4 B1677074 2-(diethylamino)-2-oxoethyl 2-methoxybenzoate CAS No. 6804-98-4

2-(diethylamino)-2-oxoethyl 2-methoxybenzoate

Cat. No.: B1677074
CAS No.: 6804-98-4
M. Wt: 265.3 g/mol
InChI Key: SEPWMHLKOLXHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(diethylamino)-2-oxoethyl 2-methoxybenzoate is an organic compound with a complex structure It is a derivative of benzoic acid, featuring a methoxy group and a diethylamino-oxoethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-methoxy-, 2-(diethylamino)-2-oxoethyl ester typically involves the esterification of 2-methoxybenzoic acid with 2-(diethylamino)-2-oxoethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)-2-oxoethyl 2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The diethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the diethylamino group.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzoic acid.

    Reduction: Formation of 2-methoxybenzoic alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(diethylamino)-2-oxoethyl 2-methoxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 2-methoxy-, 2-(diethylamino)-2-oxoethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The diethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-methoxy-: A simpler derivative with only a methoxy group.

    Benzoic acid, 2-methoxy-, methyl ester: Similar structure but with a methyl ester group instead of a diethylamino-oxoethyl ester group.

    Phenylacetone: An aromatic compound with a similar benzene ring structure but different functional groups.

Uniqueness

2-(diethylamino)-2-oxoethyl 2-methoxybenzoate is unique due to the presence of both a methoxy group and a diethylamino-oxoethyl ester group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

6804-98-4

Molecular Formula

C14H19NO4

Molecular Weight

265.3 g/mol

IUPAC Name

[2-(diethylamino)-2-oxoethyl] 2-methoxybenzoate

InChI

InChI=1S/C14H19NO4/c1-4-15(5-2)13(16)10-19-14(17)11-8-6-7-9-12(11)18-3/h6-9H,4-5,10H2,1-3H3

InChI Key

SEPWMHLKOLXHFG-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)COC(=O)C1=CC=CC=C1OC

Canonical SMILES

CCN(CC)C(=O)COC(=O)C1=CC=CC=C1OC

Appearance

Solid powder

6804-98-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

o-Anisic acid, ester with N,N-diethylglycolamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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